
AZD3458
Overview
Description
AZD3458 is a highly selective phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PI3Kγ) inhibitor with a cellular IC50 of 8 nM and >100-fold selectivity over PI3Kδ . It exhibits potent inhibition of PI3Kγ (pIC50 = 9.1) while sparing other isoforms (pIC50 for PI3Kα, β, and δ: 5.1, <4.5, and 6.5, respectively) . Preclinically, this compound remodels the tumor microenvironment (TME) by reducing immunosuppressive tumor-associated macrophages (TAMs), myeloid-derived suppressor cells (MDSCs), and neutrophils, while promoting cytotoxic T-cell activation via increased granzyme B (GzmB) and perforin expression . In syngeneic mouse models (4T1, CT26, MC38), this compound synergizes with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1, achieving tumor growth inhibition (TGI) rates of 26–86% . Its mechanism involves shifting macrophages toward an antigen-presenting (MHCII+) and cytotoxic (iNOS+) phenotype without global repolarization .
Preparation Methods
The synthesis of AZD3458 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes and reaction conditions are optimized to achieve high purity and yield. Industrial production methods focus on scaling up the synthesis while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
AZD3458 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions with common reagents, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Key Mechanisms:
- Macrophage Activation : AZD3458 promotes a switch from immunosuppressive to cytotoxic macrophages, enhancing their ability to present antigens and activate T-cells .
- Reduction of Immunosuppressive Cytokines : The compound reduces IL-10 secretion in tumor-associated macrophages, which is crucial for overcoming resistance to immunotherapy .
Efficacy in Tumor Models
This compound has been tested in various syngeneic mouse models, including 4T1, CT26, and MC38, demonstrating significant anti-tumor activity when combined with immune checkpoint inhibitors. Notably, it has shown the ability to revert resistance to therapies that target PD-1 pathways .
Table 1: Summary of Preclinical Findings
Study Model | Treatment | Outcome |
---|---|---|
4T1 | This compound + PD-1 inhibitor | Enhanced CD8+ T-cell activation |
CT26 | This compound + PD-1 inhibitor | Increased antigen-presenting macrophages |
MC38 | This compound monotherapy | Reduced IL-10 levels; increased iNOS+ macrophages |
Mechanistic Insights
Research has provided quantitative insights into how this compound modulates immune responses. It has been shown to induce gene signatures associated with macrophage activation without repolarizing them into a classical M1 phenotype. Instead, it enhances their antigen-presenting capabilities while reducing suppressive signals within the TME .
Combination Therapy Potential
The combination of this compound with existing immunotherapies represents a promising strategy for enhancing treatment efficacy in various cancers. Its ability to modify the TME and boost immune responses positions it as a valuable adjunct in clinical settings.
Table 2: Potential Clinical Applications
Cancer Type | Possible Combination Therapies |
---|---|
Gastrointestinal Cancer | This compound + PD-1 inhibitors |
Hepatocellular Carcinoma | This compound + CTLA-4 inhibitors |
Solid Tumors | This compound + Chemotherapy |
Ongoing Research
Ongoing clinical trials are expected to further clarify the role of this compound in cancer therapy. Its unique mechanism of action could lead to significant advancements in treating tumors that exhibit resistance to conventional therapies.
Mechanism of Action
AZD3458 exerts its effects by selectively inhibiting the PI3Kγ enzyme. This inhibition leads to the re-polarization of macrophages to an immuno-stimulatory phenotype, activating a T-cell mediated tumor immune response. The compound inhibits the phosphorylation of Akt in cells, which is a key step in the PI3Kγ signaling pathway. This results in the remodeling of the tumor microenvironment, reducing tumor-associated macrophages and promoting cytotoxic T-cell activation .
Comparison with Similar Compounds
Comparison with Similar PI3Kγ Inhibitors
Eganelisib (IPI-549)
- Selectivity : Eganelisib is a PI3Kγ inhibitor with comparable selectivity but less isoform specificity than AZD3458 .
- Mechanism: Unlike this compound, eganelisib strongly repolarizes TAMs to an M1 phenotype, increasing IL-12 and iNOS levels .
- Clinical Status : Eganelisib has advanced to clinical trials, while this compound remains in preclinical development .
SF1126
- Selectivity : SF1126 is a pan-PI3K inhibitor with moderate γ-isoform preference, unlike this compound’s high specificity .
- Mechanism : SF1126 promotes macrophage reprogramming but lacks this compound’s ability to reduce MDSC activation .
- Efficacy: Limited data on SF1126’s synergy with ICIs compared to this compound’s robust TGI in multiple models .
AZD8154 (PI3Kγδ Dual Inhibitor)
- Selectivity : AZD8154 inhibits both PI3Kγ and δ isoforms, whereas this compound is γ-specific .
- Applications : AZD8154 is tested in respiratory diseases (e.g., allergic asthma), while this compound focuses on oncology .
- TME Effects : AZD8154 reduces CD11b (PI3Kγ marker) and CD86 (PI3Kδ marker) in neutrophils, unlike this compound’s TAM-focused activity .
Key Research Findings and Data Tables
Table 1: Biochemical and Cellular Selectivity Profiles
Table 2: Preclinical Efficacy in Syngeneic Models
Mechanistic Differentiation
- This compound : Focuses on TME modulation without repolarizing TAMs to M1. Instead, it enhances antigen presentation and cytotoxic signaling in existing macrophages .
- AZD8154 : Dual γ/δ inhibition broadens therapeutic scope but may compromise oncology specificity due to δ-isoform effects on B cells .
Biological Activity
AZD3458 is a selective inhibitor of phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PI3Kγ), primarily developed for enhancing the efficacy of immune checkpoint inhibitors in cancer therapy. This compound has shown promise in modulating immune responses within the tumor microenvironment (TME), particularly through its effects on macrophage activation and T-cell responses.
This compound operates by selectively inhibiting PI3Kγ, which plays a crucial role in regulating immune cell functions. The compound has an IC50 value of 7.9 nmol/L against PI3Kγ, demonstrating significant selectivity compared to other PI3K isoforms, such as PI3Kδ and PI3Kα, with selectivities of 100-fold and 1,000-fold, respectively .
Key Findings from Research Studies
- Macrophage Activation : this compound enhances the activation status of CD8+ T-cells and promotes a cytotoxic switch in macrophages rather than repolarizing them. This is evidenced by increased expression of antigen-presenting markers (MHCII+) and cytotoxic markers (iNOS+) .
- Cytokine Regulation : The compound significantly reduces IL-10 secretion in both primary human macrophages and murine tumor-associated macrophages while exhibiting minimal effects on IL-12 regulation. This shift in cytokine balance suggests a potential for this compound to enhance anti-tumor immunity by suppressing immunosuppressive signals .
- Pharmacokinetics : this compound displays favorable murine oral pharmacokinetics, allowing for effective dosing strategies in preclinical models .
Table: Summary of Biological Activities
Study 1: Efficacy in Syngeneic Tumor Models
In a study using syngeneic mouse models (4T1, CT26, MC38), this compound was administered alone and in combination with PD-1 blocking antibodies. The results indicated that while this compound alone did not repolarize tumor-associated macrophages, it significantly enhanced the overall anti-tumor activity when combined with immune checkpoint inhibitors, leading to improved survival rates in treated mice .
Study 2: Mechanistic Insights
A quantitative systems approach was utilized to explore the mechanistic links between PI3Kγ inhibition and anti-tumor immune responses. This study highlighted how this compound modulates myeloid cell signaling pathways, enhancing T-cell responses while reducing immunosuppressive signals within the TME .
Q & A
Basic Research Questions
Q. What is the mechanism of action and isoform selectivity of AZD3458?
this compound is a potent and selective inhibitor of PI3Kγ, with pIC50 values of 9.1 for PI3Kγ versus 5.1, <4.5, and 6.5 for PI3Kα, PI3Kβ, and PI3Kδ, respectively . Its selectivity is further demonstrated in cellular assays: 100-fold selectivity over PI3Kδ (Jeko cells) and 1,000-fold over PI3Kα (BT474c) and PI3Kβ (MDA-MB-468) . Methodologically, isoform selectivity is validated using enzyme activity assays and cell-based phosphorylation (e.g., pAKT) inhibition .
Q. Which in vivo models are commonly used to evaluate this compound’s antitumor efficacy?
Syngeneic mouse models (e.g., 4T1 breast cancer, CT26 colorectal, MC38 colon, and BNL hepatocellular carcinoma) are standard for studying this compound. Key endpoints include tumor growth inhibition (TGI), flow cytometry analysis of immune cells (e.g., CD8+ T cells, macrophages), and RNA sequencing for immune activation signatures (e.g., GZMB, IL-12) . Dosing regimens typically range from 20 mg/kg BID (to target PI3Kγ selectively) to 100 mg/kg QD (for transient PI3Kδ inhibition) .
Q. How does this compound modulate cytokine secretion in macrophages?
In LPS-stimulated human macrophages, this compound reduces IL-10 secretion (IC50 = 230 nM) but does not significantly alter IL-12 levels. This shifts the IL-12/IL-10 ratio toward a pro-inflammatory state. Methodologically, cytokine quantification involves ELISA, qPCR for mRNA, and phospho-protein assays (e.g., pAKT, pSTAT3) .
Advanced Research Questions
Q. How does this compound enhance the efficacy of immune checkpoint inhibitors (ICIs) without repolarizing macrophages?
Unlike classical macrophage repolarization (M1/M2), this compound induces a cytotoxic switch in tumor-associated macrophages (TAMs) by increasing antigen-presenting (MHCII+) and cytotoxic (iNOS+) subsets. This is validated via flow cytometry (CD206, PD-L1 reduction) and gene signatures (LPS/type II IFN activation) . Synergy with ICIs (e.g., anti-PD-1) is attributed to enhanced CD8+ T-cell activation (GZMB+, CD25+) and dendritic cell maturation (CD11c+MHCIIhi) .
Q. What quantitative systems pharmacology (QSP) approaches are used to optimize this compound dosing in combination therapies?
QSP models integrate pharmacokinetic/pharmacodynamic (PK/PD) data from multiple syngeneic models to simulate tumor microenvironment (TME) changes. For example, this compound’s dose-dependent inhibition of LPS-induced neutrophilia in rats and synergistic TGI (26–86%) with ICIs are modeled to predict optimal dosing (e.g., 20 mg/kg BID for PI3Kγ coverage without PI3Kδ off-target effects) .
Q. How does this compound reverse resistance to immunotherapy in myeloid-enriched tumors?
In checkpoint-refractory models (e.g., 4T1), this compound reduces immunosuppressive markers (CD206, PD-L1) by 20–50% and decreases IL-10 signaling while increasing cytotoxic T-cell infiltration (2-fold GZMB mRNA upregulation). This is validated via multiplex IHC and depletion studies (anti-CD8 antibodies abrogate efficacy) .
Q. What are the conflicting findings on this compound’s impact across different tumor models?
While this compound consistently enhances CD8+ T-cell activation, its effects on macrophage populations vary:
- In CT26: Modest reduction in macrophage gene signatures at lower doses .
- In 4T1: 20% decrease in total macrophages and 50% reduction in CD206+ cells .
- In MC38: No repolarization but increased iNOS+ macrophages . These discrepancies highlight the need for model-specific biomarker profiling (e.g., RNAseq, CyTOF) .
Q. Methodological Considerations
Q. How to design experiments assessing this compound’s combination with tyrosine kinase inhibitors (TKIs)?
In HCC models, combine this compound (30 mg/kg daily) with lenvatinib (10 mg/kg) and anti-PD-1 (10 mg/kg). Evaluate outcomes via:
- Tumor volume measurements.
- NK cell activation (IL-12, TNF-α upregulation; IL-6, IL-10 downregulation).
- Flow cytometry for TAM markers (CD68, CD163) .
Q. What in vitro assays best characterize this compound’s immunomodulatory effects?
- Primary human macrophages: Differentiate CD14+ monocytes with M-CSF, stimulate with LPS, and measure IL-10/IL-12 secretion .
- T-cell suppression assays: Co-culture TAMs with CD8+ T cells to assess this compound’s effect on T-cell proliferation (CFSE dilution) and cytotoxicity (GZMB release) .
Q. How to resolve contradictions in this compound’s regulation of mTOR pathways?
this compound inhibits LPS-induced pAKT but does not suppress downstream mTOR biomarkers (pS6, pNDRG1), unlike mTOR inhibitors (e.g., AZD2014). Use phospho-specific Western blotting and metabolic flux analysis (e.g., Seahorse) to dissect PI3Kγ-specific vs. mTOR-mediated effects .
Properties
IUPAC Name |
N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methylsulfonyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-10-18(28-20(21-10)22-12(3)24)14-7-15-9-23(11(2)13-5-6-13)19(25)17(15)16(8-14)29(4,26)27/h7-8,11,13H,5-6,9H2,1-4H3,(H,21,22,24)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQUFWFUOVDUIO-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CC3=C(C(=C2)S(=O)(=O)C)C(=O)N(C3)C(C)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CC3=C(C(=C2)S(=O)(=O)C)C(=O)N(C3)[C@@H](C)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.